Nitralamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitralamin-Hydrochlorid ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt ist. Es ist ein Derivat von Hydralazin, das hauptsächlich als Vasodilatator zur Behandlung von Bluthochdruck und Herzinsuffizienz verwendet wird

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nitralamin-Hydrochlorid beinhaltet typischerweise die Reaktion von Hydralazin mit Salzsäure. Der Prozess kann wie folgt zusammengefasst werden:

Ausgangsmaterial: Hydralazin, ein Hydrazinderivat.

Reaktion: Hydralazin wird unter kontrollierten Bedingungen mit Salzsäure umgesetzt, um Nitralamin-Hydrochlorid zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Nitralamin-Hydrochlorid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für verschiedene Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Nitralamin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroso- oder Nitroderivaten führen, während die Reduktion Hydrazinderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Nitralamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Erforscht wegen seiner potentiellen therapeutischen Wirkungen, insbesondere in der Herz-Kreislauf-Forschung.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Nitralamin-Hydrochlorid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wirkt hauptsächlich als Vasodilatator, indem es die glatten Muskelzellen in Blutgefäßen entspannt, was zu einem verringerten peripheren Widerstand und einem niedrigeren Blutdruck führt. Dieser Effekt wird durch die Hemmung der Kalziumfreisetzung aus dem sarkoplasmatischen Retikulum und die Hemmung der Myosinphosphorylierung in glatten Muskelzellen der Arterien vermittelt .

Wirkmechanismus

The mechanism of action of nitralamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator by relaxing the smooth muscle cells in blood vessels, leading to decreased peripheral resistance and lowered blood pressure. This effect is mediated through the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation in arterial smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydralazin: Ein direkt wirkender glatter Muskelrelaxans, der zur Behandlung von Bluthochdruck und Herzinsuffizienz verwendet wird.

Minoxidil: Ein weiterer Vasodilatator, der zur Behandlung von hohem Blutdruck und zur Förderung des Haarwachstums verwendet wird.

Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von hohem Blutdruck und Angina pectoris verwendet wird.

Einzigartigkeit

Nitralamin-Hydrochlorid ist aufgrund seiner spezifischen chemischen Struktur und der Bandbreite an Reaktionen, die es eingehen kann, einzigartig. Seine Vielseitigkeit in der wissenschaftlichen Forschung und seine potentiellen therapeutischen Anwendungen machen es von anderen ähnlichen Verbindungen unterscheidbar .

Eigenschaften

CAS-Nummer |

1432-75-3 |

|---|---|

Molekularformel |

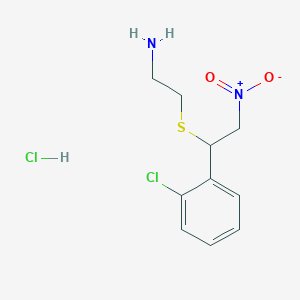

C10H14Cl2N2O2S |

Molekulargewicht |

297.20 g/mol |

IUPAC-Name |

2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H |

InChI-Schlüssel |

GDTAMXIEGHVJQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |

Synonyme |

Nitralamine hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.